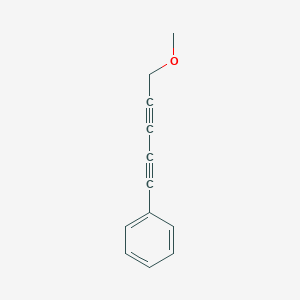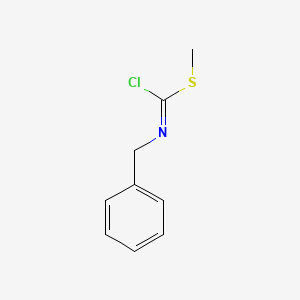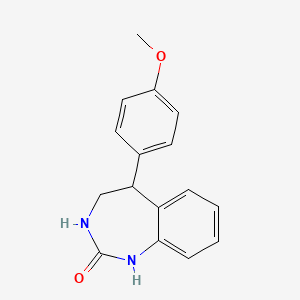
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL is an organic compound with a complex structure that includes multiple functional groups such as ethenyl, ethynyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of ethynyl and ethenyl groups through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Isomerization: Ensuring the correct geometric configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. The use of specific catalysts and controlled reaction conditions can help in achieving the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The ethynyl and ethenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may result in alkanes.
Scientific Research Applications
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Ethenyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethynyl group.
4-Ethynyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethenyl group.
5,9-Dimethyldec-8-en-4-ol: Lacks both ethenyl and ethynyl groups.
Uniqueness
The presence of both ethenyl and ethynyl groups in 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL makes it unique, providing distinct chemical properties and reactivity compared to similar compounds.
Properties
| 90315-97-2 | |
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
5-ethenyl-4-ethynyl-5,9-dimethyldec-8-en-4-ol |
InChI |
InChI=1S/C16H26O/c1-7-12-16(17,9-3)15(6,8-2)13-10-11-14(4)5/h3,8,11,17H,2,7,10,12-13H2,1,4-6H3 |
InChI Key |
CKTCWYAGRDRDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)(C(C)(CCC=C(C)C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








